8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a structurally complex heterocyclic compound featuring a fused pyrimido-thiazine core substituted with a tert-butyl group and a 4-methylbenzo[d]thiazol-2-yl carboxamide moiety.
Properties
IUPAC Name |
8-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-11-6-5-7-13-16(11)22-18(28-13)23-17(26)12-9-24-15(25)8-14(20(2,3)4)21-19(24)27-10-12/h5-8,12H,9-10H2,1-4H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEWNYDBDJHKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CN4C(=O)C=C(N=C4SC3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to thiazole rings. .
Mode of Action
Given its chemical structure, it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and π-π stacking.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Once the targets are identified, it would be possible to map the compound to specific biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be determined through in vitro and in vivo studies, which provide insights into the compound’s biological activity.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound or its target, affecting their interaction. Similarly, the presence of other molecules could either facilitate or hinder the compound’s action.
Comparison with Similar Compounds
Table 1: Key Structural Comparison Metrics
| Metric | Application | Reference |
|---|---|---|
| Tanimoto Coefficient | Fingerprint-based similarity indexing | |
| Dice Index | MACCS/Morgan fingerprint clustering | |
| Cosine Score | Molecular networking (MS/MS spectra) |
Bioactivity and Target Interactions
Bioactivity profiles of structurally related compounds correlate strongly with their chemical scaffolds. For instance:
- Clustering Analysis : Compounds with similar thiazole or pyrimidine cores cluster into groups with shared modes of action (e.g., kinase inhibition) .
- Docking Studies : Virtual screening using Chemical Space Docking enriches for high-affinity binders by prioritizing scaffolds like pyrimido-thiazines .
Physicochemical Properties
While direct data for the target compound are lacking, analogs such as diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (melting point: 215–217°C) highlight the importance of NMR, IR, and HRMS for validating purity and structure .
Preparation Methods
Cyclocondensation for Tetrahydropyrimido-Thiazine Formation
The pyrimido[2,1-b]thiazine scaffold is synthesized via cyclocondensation of 2-aminothiazole derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 2-amino-4H-1,3-thiazin-4-one with tert-butyl acetoacetate in the presence of acetic acid facilitates annulation, forming the 6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b]thiazine backbone. The reaction proceeds via nucleophilic attack of the thiazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration (Table 1).
Table 1: Cyclocondensation Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Amino-4H-thiazinone | Acetic Acid | 80 | 78 |
| tert-Butyl acetoacetate | Toluene | 110 | 65 |
Introduction of the tert-Butyl Group
The tert-butyl substituent at position 8 is introduced via Friedel-Crafts alkylation using tert-butyl bromide under acidic conditions. Aluminum trichloride (AlCl₃) in dichloromethane at 0–5°C promotes electrophilic substitution, yielding the 8-(tert-butyl) derivative. Alternative methods include pre-functionalization of the α,β-unsaturated carbonyl precursor with tert-butyl groups prior to cyclocondensation.
Carboxamide Coupling with 4-Methylbenzo[d]thiazol-2-Amine
Activation of the Carboxylic Acid Intermediate
The 3-carboxylic acid derivative of the pyrimido-thiazine core is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This generates a reactive O-acylisourea intermediate, which facilitates nucleophilic attack by the primary amine of 4-methylbenzo[d]thiazol-2-amine (Figure 1).
Figure 1: Proposed Mechanism for Carboxamide Formation
- Activation of carboxylic acid with EDC·HCl.
- Nucleophilic substitution by 4-methylbenzo[d]thiazol-2-amine.
- Deprotonation and formation of the carboxamide bond.
Optimization of Coupling Conditions
Reaction parameters were optimized based on analogous benzothiazole carboxamide syntheses. Elevated temperatures (25–40°C) and extended reaction times (12–24 hours) improved yields to 85–90%. Excess amine (1.2 equivalents) minimized residual acid (Table 2).
Table 2: Coupling Reaction Optimization
| Coupling Agent | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC·HCl | DMAP | CH₂Cl₂ | 12 | 82 |
| DCC | HOBt | DMF | 24 | 75 |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Crystallinity
HPLC analysis confirmed >98% purity using a C18 column (MeCN/H₂O, 70:30). Recrystallization from methanol yielded needle-like crystals suitable for X-ray diffraction.
Challenges and Alternative Approaches
Regioselectivity in Cyclization
Competing pathways during cyclocondensation may yield regioisomers. Microwave-assisted synthesis (100°C, 30 min) reduced side products by accelerating kinetics.
Steric Hindrance from tert-Butyl Group
The bulky tert-butyl group at position 8 necessitated slow reagent addition to minimize steric clashes during alkylation. Alternative protecting groups (e.g., trityl) were less effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
